molecular formula C15H16O5 B1148276 (3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one CAS No. 53275-53-9

(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one

Cat. No.: B1148276
CAS No.: 53275-53-9
M. Wt: 276.28 g/mol
InChI Key: OBRRYUZUDKVCOO-OKZRHMCRSA-N
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Description

(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chiral Building Blocks in Organic Synthesis

Cyclopenta[b]furan derivatives, such as the compound , are primarily utilized as chiral building blocks in organic synthesis. Their synthesis and manipulation provide a pathway to complex molecular structures used in various applications, including medicinal chemistry and material science. Gimazetdinov et al. (2016) investigated the hydroxymethylation of bicyclic allylsilane, leading to the formation of (3aS,4S,6aR)-4-(hydroxymethyl)-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-one, a compound closely related to the one . Their work emphasizes the structural complexity and the synthetic utility of these compounds in constructing intricate cyclopentanoids (Gimazetdinov et al., 2016).

Enantioselective Synthesis

These compounds also play a crucial role in the enantioselective synthesis, which is crucial for creating substances with specific desired properties, particularly in the pharmaceutical industry. Zanoni et al. (2006) described a novel enantioselective synthesis approach to hydroxylactone (3aR,4R,6aS)-4-(hydroxymethyl)-3a,4-dihydro-3H-cyclopenta[b]furan-2(6aH)-one, demonstrating the precise control over the absolute and relative configuration of the stereocenters, essential for the desired biological activity of the synthesized molecules (Zanoni et al., 2006).

Synthesis of Biobased Polyesters

Additionally, derivatives of cyclopenta[b]furan have been utilized in the synthesis of biobased materials. Jiang et al. (2014) described the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, resulting in novel biobased furan polyesters. These materials are of significant interest due to their potential as sustainable and eco-friendly alternatives to conventional petroleum-based polymers (Jiang et al., 2014).

Catalytic Reduction in Biorefinery

In the context of biorefinery, the catalytic reduction of furanic compounds, including those related to cyclopenta[b]furan derivatives, is a critical process. Nakagawa et al. (2013) studied the catalytic reduction of biomass-derived furanic compounds with hydrogen, highlighting the versatility of these reactions in producing a variety of products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan (Nakagawa et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are indicated by the GHS07 symbol, which signifies that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

CAS No.

53275-53-9

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

[(3aR,4S)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

InChI

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12?,13?/m1/s1

InChI Key

OBRRYUZUDKVCOO-OKZRHMCRSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C(CC2OC1=O)OC(=O)C3=CC=CC=C3)CO

SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO

Synonyms

[3aS-(3aα,4α,5β,6aα)]-5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-Cyclopenta[b]furan-2-one;  (3aS,4R,5S,6aR)-5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-Cyclopenta[b]furan-2-one; 

Origin of Product

United States

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